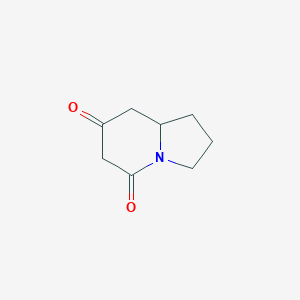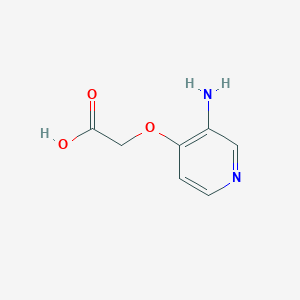![molecular formula C14H20N2O B12964167 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)
6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-oxa-6,9-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and diazaspiro (nitrogen-containing) rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and an epoxide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic core under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the diazaspiro rings, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as enhanced stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds and their interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the diazaspiro rings can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
- 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
- 6-Benzyl-2,6-diazaspiro[4.5]decane
Comparison: 6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is unique due to the presence of both an oxa ring and diazaspiro rings, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable scaffold for various applications.
Eigenschaften
IUPAC Name |
6-benzyl-2-oxa-6,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-11-14(16)6-9-17-12-14/h1-5,15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMPQODHFANLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)







![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)


